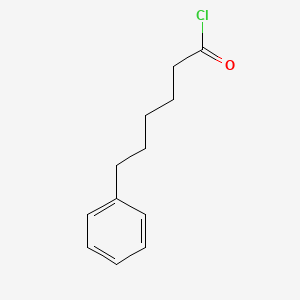
6-Phenylhexanoyl chloride
Übersicht
Beschreibung
6-Phenylhexanoyl chloride is an organic compound with the chemical formula C12H15ClO . It is a colorless to light yellow liquid . It is soluble in polar organic solvents such as ether and methanol . It is commonly used in scientific research and industrial applications.
Synthesis Analysis
The synthesis of this compound generally involves the reaction of 6-phenylhexanoic acid with an acidic chlorinating agent such as thionyl chloride . The resulting acyl chloride then reacts with hydrogen chloride to produce this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a six-carbon chain (hexanoyl) with a phenyl group (a ring of six carbon atoms) attached to one end and a chloride group attached to the other .Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid . It is soluble in polar organic solvents such as ether and methanol . The exact melting and boiling points are currently unknown due to lack of data .Wissenschaftliche Forschungsanwendungen
Polymer Production 6-Phenylhexanoyl chloride is used in the production of poly-3-hydroxyalkanoates (PHAs), a type of polyester. Pseudomonas putida effectively produces PHAs from 6-Phenylhexanoic acid, a related compound, containing 3-hydroxy-6-phenylhexanoate units. These PHAs have applications in biodegradable plastics and biomaterials (Hazer, Lenz, & Fuller, 1996).
Catalysis in Chemical Reactions this compound is involved in the synthesis of complex organic compounds. For example, it is used in the synthesis of GB-115, a potential selective anxiolytic, indicating its role in the development of new pharmaceutical compounds (Kir’yanova et al., 2011).
Material Synthesis The compound is used in the synthesis of tertiary hydroxyesters from diacid chlorides using organomanganese reagents. This demonstrates its utility in creating specialized chemical structures, potentially for use in materials science or as intermediates in organic synthesis (Leznoff & Yedidia, 1980).
Analytical Chemistry In analytical chemistry, this compound derivatives are used in the extraction of noble metals. This application highlights its role in the purification and concentration of valuable metal ions, which is crucial in both industrial and research contexts (Zolotov et al., 1978).
Sensor Technology The compound is used in the development of all-solid-state chloride sensors, indicating its role in creating sensitive and specific detection systems for ions. Such sensors have applications in environmental monitoring, clinical diagnostics, and industrial processes (Cheng et al., 2011).
Safety and Hazards
6-Phenylhexanoyl chloride may be irritating and corrosive to the skin and eyes . It is recommended to avoid direct contact and ensure good ventilation during use. Appropriate personal protective measures such as wearing protective eyewear, gloves, and clothing should be taken. In case of contact or inhalation, it is advised to rinse with plenty of water and seek medical assistance if necessary .
Biochemische Analyse
Biochemical Properties
It has been used in the synthesis of GB-115, a potential selective anxiolytic . The compound interacts with glycine and L-tryptophan during the synthesis process .
Cellular Effects
Its derivative, GB-115, has shown anxiolytic activity in animal models .
Molecular Mechanism
It is known to participate in the synthesis of GB-115, where it undergoes acylation with glycine under alkaline conditions at 0°C .
Dosage Effects in Animal Models
While there is no direct information available on the dosage effects of 6-Phenylhexanoyl chloride in animal models, its derivative GB-115 has shown anxiolytic activity in animal models in the dose range of 0.0025 – 0.2500 mg/kg i.p. and 0.1 – 0.2 mg/kg peroral .
Eigenschaften
IUPAC Name |
6-phenylhexanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOCDJBMOYTZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

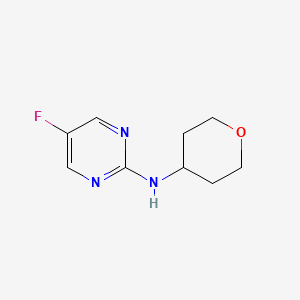
![N-ethyl-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2929234.png)
![(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2929235.png)
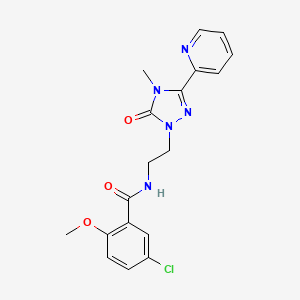
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)
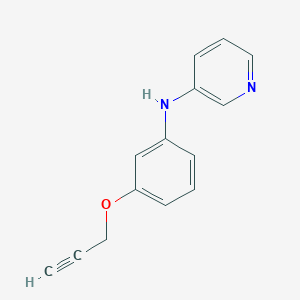
![Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate](/img/structure/B2929241.png)
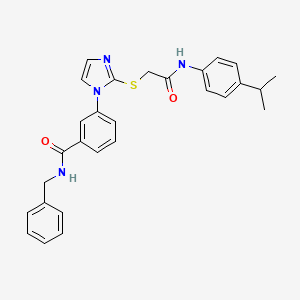
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)
![1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide](/img/structure/B2929247.png)
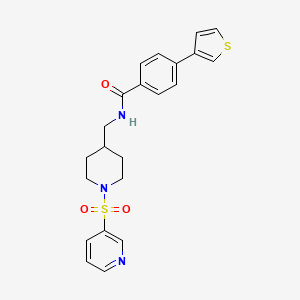
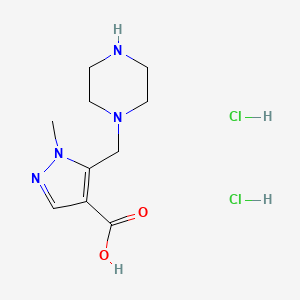

![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)
